molecular formula C21H23FN6O3 B11192825 Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11192825
M. Wt: 426.4 g/mol
InChI Key: FABFWRPBJOPIJF-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine core. This compound is notable for its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties

Preparation Methods

The synthesis of ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the pyrimidine core.

    Attachment of the piperazinyl group: This is typically done through a nucleophilic substitution reaction where the piperazinyl group is attached to the pyrimidine core.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives with modified functional groups.

Scientific Research Applications

Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antitumor effects .

Comparison with Similar Compounds

Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23FN6O3

Molecular Weight

426.4 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H23FN6O3/c1-2-31-19(30)16-17(14-4-6-15(22)7-5-14)25-21(26-18(16)29)28-12-10-27(11-13-28)20-23-8-3-9-24-20/h3-9,16-17H,2,10-13H2,1H3,(H,25,26,29)

InChI Key

FABFWRPBJOPIJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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